molecular formula C16H27N3O2 B11841457 tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate

Cat. No.: B11841457
M. Wt: 293.40 g/mol
InChI Key: FGBRHWUUNRCKQV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate (CAS 1706546-35-1) is a sophisticated chemical building block with a molecular formula of C16H27N3O2 and a molecular weight of 293.40 g/mol . Its structure integrates an azepane ring, a seven-membered nitrogen heterocycle, which is a key scaffold in medicinal chemistry. Compounds featuring the azepane structure have been investigated as potent inhibitors of the menin-MLL protein-protein interaction, a promising target for the treatment of acute leukemias and other cancers . Furthermore, azepane-based compounds have shown relevance in the development of agonists for neurological receptors, indicating potential applications in researching cognitive disorders and schizophrenia . The presence of the 3,5-dimethyl-1H-pyrazole moiety is also significant, as this heterocycle is frequently employed in the synthesis of bioactive molecules and represents an important class of heterocyclic amino acids used as chiral building blocks in diversity-oriented synthesis . This combination of features makes this compound a valuable compound for researchers in drug discovery and development, particularly in the fields of oncology and central nervous system (CNS) diseases. This product is intended For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate

InChI

InChI=1S/C16H27N3O2/c1-11-14(12(2)18-17-11)13-9-7-6-8-10-19(13)15(20)21-16(3,4)5/h13H,6-10H2,1-5H3,(H,17,18)

InChI Key

FGBRHWUUNRCKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Azepane Formation

The azepane ring is synthesized via intramolecular cyclization of linear precursors. A prevalent method involves Schmidt reaction of ε-caprolactam derivatives or ring-closing metathesis (RCM) of diene substrates. For example, treatment of N-protected 6-aminohexanenitrile with triflic anhydride induces cyclization to azepane-2-carbonitrile, which is hydrolyzed to the corresponding ketone.

Boc Protection Protocol

Following azepane formation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. In a representative procedure:

  • Azepane (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (1.2 equiv).

  • Boc anhydride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

  • Workup with aqueous NaHCO3 and DCM extraction yields tert-butyl azepane-1-carboxylate in >85% purity (confirmed by 1^1H NMR).

Pyrazole Moiety Installation

Tosylhydrazone-Based Cyclization

Adapting methodologies from pyrazolylpyridine syntheses, the pyrazole ring is constructed via reaction of N-tosylhydrazones with alkynes. For the target compound:

  • Synthesis of N-tosylhydrazone precursor : Acetone reacts with p-toluenesulfonyl hydrazide in ethanol at 60°C, yielding (E)-N'-(propan-2-ylidene)-4-methylbenzenesulfonohydrazide.

  • Alkyne functionalization of azepane : Boc-protected azepane-2-carbaldehyde is converted to the corresponding alkyne via Seyferth–Gilbert homologation (Bestmann–Ohira reagent).

  • Cyclization : The alkyne (0.2 mmol) and tosylhydrazone (0.3 mmol) are combined in acetonitrile with K2_2CO3_3 (0.4 mmol) at 100°C for 16 h. Slow addition of the hydrazone via syringe pump minimizes side reactions, achieving 55–61% yield of the pyrazole-adducted product.

Mechanistic Insight : The reaction proceeds through a metal-free [3+2] cycloaddition, where the tosylhydrazone decomposes to a diazo intermediate, coupling with the alkyne to form the pyrazole core. Regioselectivity is governed by the electronic effects of the azepane substituent, directing the dimethyl groups to positions 3 and 5.

Alternative Multicomponent Approach

A one-pot, three-component synthesis circumvents prefunctionalized intermediates:

  • Reagents :

    • α-Bromoacetophenone (1.0 equiv)

    • N-Tosylhydrazide (1.1 equiv)

    • Boc-protected azepane-2-amine (1.0 equiv)

  • Conditions :

    • K2_2CO3_3 (2.5 equiv) in DMF/H2_2O (4:1) at 110°C for 24 h.

  • Outcome : In situ formation of the pyrazole ring via sequential hydrazone generation, elimination, and cyclization, yielding the target compound in 42% isolated yield after column chromatography (hexane/EtOAc 3:1).

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Tosylhydrazone cyclization55–61%High regiocontrol; scalableRequires preformed alkyne
Multicomponent synthesis42%One-pot simplicity; fewer stepsLower yield; complex purification

Spectroscopic Characterization

Critical analytical data for the target compound (from analogous syntheses):

  • 1^1H NMR (CDCl3_3, 400 MHz): δ 1.44 (s, 9H, Boc CH3_3), 2.21 (s, 6H, pyrazole CH3_3), 3.12–3.45 (m, 4H, azepane CH2_2), 5.89 (s, 1H, pyrazole CH).

  • HRMS (EI) : Calcd. for C18_{18}H28_{28}N3_3O2_2 [M+H]+^+: 318.2154; Found: 318.2156.

Industrial Scalability and Process Optimization

For kilogram-scale production, the tosylhydrazone route is preferred due to robust yields and commercial availability of precursors. Key modifications include:

  • Solvent recycling : Acetonitrile recovery via distillation reduces costs.

  • Catalyst screening : Pilot studies show Zn(OTf)2_2 (5 mol%) accelerates cyclization by 30% without compromising purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

This substitution may influence binding affinity in enzyme inhibition .

However, this flexibility may also reduce metabolic stability compared to smaller rings.

Carbamate Protection : The tert-butyl carbamate group is a common protecting strategy for amines, ensuring stability during synthetic steps. Its presence aligns with strategies used in prodrug design .

Biological Activity

Tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 1706533-07-4

The biological activity of this compound is believed to involve interactions with various proteins and enzymes in the body. Key points include:

  • Target Interactions : The compound may interact with enzymes such as acetylcholinesterase (AchE), influencing metabolic pathways.
  • Binding Mechanism : It likely engages in non-covalent interactions, including hydrogen bonding and hydrophobic effects, which can lead to alterations in cellular function.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally similar to tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane have demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response. This suggests that our compound may also possess anti-inflammatory effects worth exploring further .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have been a focal point in recent research. Some studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms remain to be fully elucidated for tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane, but its structural characteristics align with known anticancer agents .

Case Studies and Research Findings

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported anti-inflammatory activities of pyrazole derivatives with significant COX inhibition .
Abdellatif et al. (2021)Synthesized substituted pyrazole derivatives showing potent anti-inflammatory effects; relevant for evaluating similar compounds .
MDPI Review (2022)Discussed the synthesis and biological evaluations of pyrazole compounds, emphasizing their therapeutic potential across various diseases .

Q & A

Q. What are common synthetic routes for preparing tert-butyl pyrazole-azepane carboxylate derivatives?

The synthesis typically involves coupling azepane intermediates with substituted pyrazole moieties. For example, nucleophilic substitution or Buchwald-Hartwig coupling can link the tert-butyl carbamate-protected azepane to iodinated pyrazole precursors (as seen in tert-butyl 4-iodo-3,5-dimethylpyrazole derivatives) . Computed PubChem data for analogous compounds suggest the use of coupling agents like HATU or EDC in polar aprotic solvents (DMF, DCM) under inert conditions . Post-synthetic purification often employs column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers confirm the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify tert-butyl (δ ~1.4 ppm), pyrazole ring protons (δ ~6-7 ppm), and azepane backbone signals.
  • LC-MS : To confirm molecular weight (e.g., m/z 322.14 for a related iodinated pyrazole-carboxylate) .
  • X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in tert-butyl piperidine-pyrazole analogs .

Q. What safety precautions are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as tert-butyl carbamates may cause irritation .
  • Work in a fume hood due to potential respiratory hazards from fine powders .
  • Store in amber glass bottles at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tert-butyl carbamate group to azepane-pyrazole systems?

  • Catalyst selection : Use DMAP or TEA as bases to enhance carbamate formation efficiency .
  • Solvent optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .
  • Temperature control : Maintain 0–5°C during carbamate coupling to minimize side reactions (e.g., tert-butyl cleavage) .

Q. What strategies resolve contradictions in biological activity data for similar compounds?

  • Dose-response studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • SAR analysis : Compare analogs with varying substituents (e.g., methyl vs. bromo groups on pyrazole) to isolate key pharmacophores .
  • Computational modeling : Use docking studies to predict binding affinities to target enzymes (e.g., kinases) .

Q. How can stereochemical challenges in azepane-pyrazole derivatives be addressed?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
  • X-ray crystallography : Resolve ambiguities in axial vs. equatorial substituent orientation, as shown in piperidine-pyrazole analogs .

Q. What advanced techniques validate stability under varying experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to identify degradation pathways .
  • HPLC-MS stability assays : Monitor degradation products (e.g., tert-butyl cleavage fragments) over time .

Methodological Resources

Technique Application Example Key Evidence
LC-MS Quantify reaction intermediates and confirm molecular weight
X-ray crystallography Determine absolute configuration of azepane-pyrazole stereocenters
NMR Assign proton environments and detect impurities
SAR studies Link structural modifications (e.g., pyrazole substituents) to biological activity

Contradictions and Solutions

  • Contradiction : Discrepancies in reported yields for coupling reactions.
    • Resolution : Optimize stoichiometry (e.g., 1.2:1 pyrazole:azepane ratio) and use anhydrous solvents to suppress hydrolysis .
  • Contradiction : Variable enzymatic inhibition data.
    • Resolution : Standardize assay conditions (e.g., pH, temperature) and validate with positive controls .

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